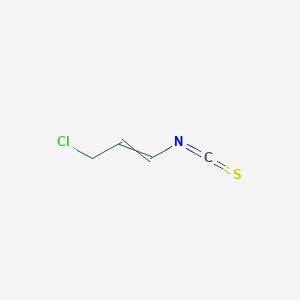
3-Chloro-1-isothiocyanatoprop-1-ene
Cat. No. B8634497
Key on ui cas rn:
76855-03-3
M. Wt: 133.60 g/mol
InChI Key: NYFSGZTZZAYKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05705652
Procedure details


To a solution of 45 g of 3-chloroprop-1-enyl isothiocyanate in 90 ml of 1,2-dichloroethane, 50.5 g of sulphuryl chloride was added over 10 hours at -10° C. The reaction mixture was allowed to warm to 25° C. overnight, to complete the reaction. The solution was cooled to -15° C. and the product, a pale yellow solid, was isolated by filtration and washed with hexane. 38.2 g of 2-chloro-5-(chloromethyl) thiazole hydrochloride was thus obtained, having a melting point of 59°-61° C. and being a yield of 61.6%.



Yield
61.6%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH:3]=[CH:4][N:5]=[C:6]=[S:7].S(Cl)([Cl:11])(=O)=O>ClCCCl>[ClH:1].[Cl:11][C:6]1[S:7][C:3]([CH2:2][Cl:1])=[CH:4][N:5]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=CN=C=S
|
|
Name
|
|
|
Quantity
|
50.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to -15° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product, a pale yellow solid, was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1SC(=CN1)CCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 38.2 g | |
| YIELD: PERCENTYIELD | 61.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 110.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
